2,2'-Bis[(4S)-4-benzyl-2-oxazoline]
Overview
Description
“2,2’-Bis[(4S)-4-benzyl-2-oxazoline]” is a chiral nitrogen ligand used for enantioselective synthesis . It has the empirical formula C20H20N2O2 and a molecular weight of 320.39 .
Molecular Structure Analysis
The molecular structure of “2,2’-Bis[(4S)-4-benzyl-2-oxazoline]” is represented by the SMILES stringC1OC(=N[C@H]1Cc2ccccc2)C3=NC@HCc4ccccc4
. This indicates the presence of benzyl and oxazoline groups in its structure. Chemical Reactions Analysis
“2,2’-Bis[(4S)-4-benzyl-2-oxazoline]” is used as a catalyst for the enantioselective hydrosilylation of ketones . It can also act as a Schiff base ligand in the preparation of rhodium(I) and palladium(II) coordination complexes .Physical And Chemical Properties Analysis
“2,2’-Bis[(4S)-4-benzyl-2-oxazoline]” is a solid substance with a melting point of 129-132 °C (lit.) . Its optical activity is [α]20/D -40.6°, c = 1 in ethanol .Scientific Research Applications
1. Inorganic Polymer Synthesis
2,2'-Bis[(4S)-4-benzyl-2-oxazoline] has been utilized in synthesizing inorganic polymers containing copper (CuBr and CuI). These compounds demonstrate varied polymeric arrangements sheathed by bridging bidentate oxazoline ligands, as characterized by X-ray crystallography (Haddleton et al., 1998).
2. Coordination Chemistry
This chemical plays a role in forming complexes with η6-benzeneruthenium(II) cations, leading to aquo and amine complexes with distinctive structural features. These complexes exhibit unique dynamic NMR features and NH⋯O interaction properties (Kurosawa et al., 1998).
3. Polymerization and Material Science
It is involved in the synthesis of poly(ester amide)s through polyaddition reactions with aliphatic dicarboxylic acids. This process contributes to producing polymers with varying molecular weights and thermal properties (Lustoň et al., 2007).
4. Catalytic Applications
2,2'-Bis[(4S)-4-benzyl-2-oxazoline]-based ligands have been used in asymmetric Diels–Alder reactions, demonstrating enhanced catalytic performance and selectivity due to interligand interactions like hydrogen bonding (Matsumoto et al., 2005).
5. Asymmetric Catalysis
The compound has relevance in asymmetric catalysis, especially in C1-symmetric bis(oxazoline)-containing ligands, providing a contrasting approach to C2-symmetric ligands in catalysis (O’Reilly & Guiry, 2014).
6. Lewis Acid Catalysis
It forms bis(oxazoline)copper(II) complexes that act as highly enantioselective catalysts in Diels−Alder reactions involving bidentate dienophiles, supporting a square-planar transition-state assemblage (Evans et al., 1999).
7. Supported Catalysts
Bis(oxazoline)–copper complexes have been supported by cation exchange in solid supports, showcasing different enantioselectivities in cyclopropanation reactions (Fraile et al., 2004).
8. Hydroamination/Cyclization
C2-symmetric bis(oxazolinato)lanthanide complexes have been developed as catalysts for efficient enantioselective intramolecular hydroamination/cyclization of aminoalkenes and aminodienes (Hong et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 2,2’-Bis[(4S)-4-benzyl-2-oxazoline] are ketones . Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. They play a crucial role in various biological and chemical processes.
Mode of Action
2,2’-Bis[(4S)-4-benzyl-2-oxazoline] acts as a catalyst for the enantioselective hydrosilylation of ketones . Enantioselective hydrosilylation is a process that selectively adds silicon-hydrogen (Si-H) bonds to a substrate, producing one enantiomer over the other. This compound also serves as a Schiff base ligand in the preparation of rhodium(I) and palladium(II) coordination complexes . Coordination complexes are structures where a central metal atom is surrounded by non-metal atoms or groups of atoms, called ligands.
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways involved in the synthesis of coordination polymers . Coordination polymers are a class of compounds with repeating coordination entities, extending in one, two, or three dimensions. They have potential applications in various fields, including catalysis, gas storage, and drug delivery.
Result of Action
The result of the compound’s action is the formation of enantioselectively hydrosilylated ketones, rhodium(I) and palladium(II) coordination complexes, and copper(I) halide complexes . These products have potential applications in various fields, including organic synthesis, catalysis, and materials science.
properties
IUPAC Name |
(4S)-4-benzyl-2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQQWQZUYZCRJ-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351321 | |
Record name | AC1LF4QF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133463-88-4 | |
Record name | AC1LF4QF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S,S)-4,4'-Dibenzyl-2,2'-bi(2-oxazoline) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] interact with metals like copper? What structures are formed?
A: 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] acts as a bidentate ligand, meaning it can bind to a metal center through two nitrogen atoms from its oxazoline rings [, ]. Research shows that it forms polymeric structures with copper (I) bromide (CuBr) and copper (I) iodide (CuI) []. These structures consist of a (CuBr)n or (CuI)n core "sheathed" by the bridging 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] ligands. This bridging action creates a polymeric chain-like structure.
Q2: What insights do we have into the coordination behavior of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] with lithium ions?
A: Interestingly, 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] shows weak coordination with lithium ions (Li+) []. Studies using 7Li NMR and DFT calculations suggest that this weak interaction is not due to steric hindrance from the benzyl substituents. Instead, it is attributed to the electronic nature of the bioxazoline system, which seems to hinder strong coordination with Li+ compared to other ligands or solvents like γ-butyrolactone.
Q3: Can 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] be used in asymmetric catalysis? What type of reactions are relevant?
A: Yes, 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] has proven valuable as a chiral ligand in asymmetric catalysis []. One notable application is its use in the palladium-catalyzed asymmetric bis(alkoxycarbonylation) of terminal olefins. This reaction, conducted in the presence of copper(I) triflate and 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], successfully produces optically active mono-substituted succinates. This demonstrates the potential of this compound to facilitate enantioselective synthesis of valuable chiral building blocks.
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